molecular formula C7H8ClN3O2 B1357786 Ethyl 4-amino-2-chloropyrimidine-5-carboxylate CAS No. 71406-78-5

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Cat. No.: B1357786
CAS No.: 71406-78-5
M. Wt: 201.61 g/mol
InChI Key: FZRLBTIPZJXREW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Temperature: Moderate heating (around 50-70°C)

    Solvent: Common solvents include ethanol or methanol

    Catalysts: Bases such as sodium ethoxide or potassium carbonate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle bulk quantities

    Continuous flow systems: For efficient production

    Purification steps: Including recrystallization and filtration to ensure high purity

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles

    Oxidation and Reduction Reactions: Modifying the amino group or the pyrimidine ring

    Condensation Reactions: Forming larger heterocyclic compounds

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride

Major Products Formed:

    Substituted Pyrimidines: With various functional groups replacing the chlorine atom

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions

Scientific Research Applications

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes

    Signal Transduction Pathways: It can modulate signaling pathways, leading to altered cellular responses

Comparison with Similar Compounds

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • 4-Amino-2-chloropyrimidine-5-carboxylic acid
  • 2-Chloro-5-methoxypyrimidin-4-amine
  • 2-Chloropyrimidin-4-amine

Uniqueness:

  • Functional Groups: The presence of both an amino and an ester group makes it versatile for various chemical modifications
  • Reactivity: Its reactivity towards nucleophiles and electrophiles allows for diverse chemical transformations

Properties

IUPAC Name

ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLBTIPZJXREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604645
Record name Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-78-5
Record name Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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